Cas no 41908-01-4 ((5-acetyl-3-thienyl)methyl acetate)

(5-acetyl-3-thienyl)methyl acetate structure
41908-01-4 structure
Product name:(5-acetyl-3-thienyl)methyl acetate
CAS No:41908-01-4
MF:C9H10O3S
MW:198.238901615143
MDL:MFCD08059769
CID:1086234
PubChem ID:28063381

(5-acetyl-3-thienyl)methyl acetate Chemical and Physical Properties

Names and Identifiers

    • (5-Acetylthiophen-3-yl)methyl acetate
    • (5-acetyl-3-thienyl)methyl acetate(SALTDATA: FREE)
    • 4-Acetoxymethyl-2-acetothienon
    • (5-Acetyl-3-thienyl)methylacetate
    • BS-37642
    • (5-Acetylthiophen-3-yl)methylacetate
    • CHEMBRDG-BB 4004636
    • (5-ACETYL-3-THIENYL)METHYL ACETATE
    • MFCD08059769
    • AKOS006280310
    • CS-0452404
    • 41908-01-4
    • DTXSID10650818
    • (5-acetyl-3-thienyl)methyl acetate
    • MDL: MFCD08059769
    • Inchi: InChI=1S/C9H10O3S/c1-6(10)9-3-8(5-13-9)4-12-7(2)11/h3,5H,4H2,1-2H3
    • InChI Key: HORYDIOBEXQINE-UHFFFAOYSA-N
    • SMILES: CC(=O)C1=CC(=CS1)COC(=O)C

Computed Properties

  • Exact Mass: 198.03500
  • Monoisotopic Mass: 198.03506535g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.6Ų
  • XLogP3: 1.3

Experimental Properties

  • PSA: 71.61000
  • LogP: 2.01380

(5-acetyl-3-thienyl)methyl acetate Security Information

(5-acetyl-3-thienyl)methyl acetate Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5-acetyl-3-thienyl)methyl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB215776-5 g
(5-Acetyl-3-thienyl)methylacetate; 95%
41908-01-4
5 g
€186.30 2023-07-20
TRC
A165820-500mg
(5-acetyl-3-thienyl)methyl acetate
41908-01-4
500mg
$ 70.00 2022-06-08
abcr
AB215776-10g
(5-Acetyl-3-thienyl)methylacetate, 95%; .
41908-01-4 95%
10g
€269.00 2025-02-13
abcr
AB215776-5g
(5-Acetyl-3-thienyl)methylacetate, 95%; .
41908-01-4 95%
5g
€186.30 2025-02-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523071-50g
(5-Acetylthiophen-3-yl)methyl acetate
41908-01-4 98%
50g
¥11088.00 2024-05-14
A2B Chem LLC
AF67150-1g
(5-Acetyl-3-thienyl)methyl acetate
41908-01-4 95%
1g
$35.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1523071-10g
(5-Acetylthiophen-3-yl)methyl acetate
41908-01-4 98%
10g
¥2995.00 2024-05-14
1PlusChem
1P00C68E-5g
(5-acetyl-3-thienyl)methyl acetate
41908-01-4 95%
5g
$128.00 2025-02-26
eNovation Chemicals LLC
Y1248523-5g
(5-acetyl-3-thienyl)methyl acetate
41908-01-4 95%
5g
$175 2025-02-20
abcr
AB215776-10 g
(5-Acetyl-3-thienyl)methylacetate; 95%
41908-01-4
10 g
€269.00 2023-07-20

Additional information on (5-acetyl-3-thienyl)methyl acetate

(5-Acetylthiophen-3-yl)methyl acetate: A Comprehensive Overview

(5-Acetylthiophen-3-yl)methyl acetate, identified by the CAS registry number 41908-01-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials and its influence on chemical synthesis pathways.

The chemical structure of (5-Acetylthiophen-3-yl)methyl acetate comprises a thiophene ring substituted with an acetyl group at the 5-position and a methyl ester group at the 3-position. This arrangement imparts distinctive electronic and steric properties to the molecule, making it a valuable component in the design of functional materials. Researchers have explored its ability to participate in various reactions, including nucleophilic substitutions and condensations, which are pivotal in organic synthesis.

Recent advancements in computational chemistry have enabled a deeper understanding of the electronic structure of (5-Acetylthiophen-3-yl)methyl acetate. Quantum mechanical calculations have revealed that the molecule exhibits notable conjugation effects due to the thiophene ring, which enhances its stability and reactivity. These insights have been instrumental in optimizing synthetic routes for this compound, ensuring higher yields and improved purity.

In terms of physical properties, (5-Acetylthiophen-3-yl)methyl acetate is known for its moderate solubility in organic solvents and its relatively low melting point. These characteristics make it suitable for use in solution-based chemical processes. Furthermore, its thermal stability has been studied extensively, with recent findings indicating that it can withstand moderate heating without significant decomposition, making it ideal for high-temperature applications.

The synthesis of (5-Acetylthiophen-3-yl)methyl acetate typically involves a multi-step process that begins with the preparation of the thiophene derivative. Recent research has focused on improving the efficiency of these steps through the use of catalytic systems and green chemistry principles. For instance, the application of palladium catalysts has been shown to accelerate key transformations while reducing environmental impact.

The applications of (5-Acetylthiophen-3-yl)methyl acetate span across multiple domains. In pharmaceutical development, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic benefits. Its role as a building block in drug design has been underscored by recent studies that demonstrate its ability to modulate cellular pathways involved in disease progression.

In addition to pharmaceutical applications, (5-Acetylthiophen-3-yl)methyl acetate finds utility in material science, particularly in the development of advanced polymers and coatings. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the creation of more efficient devices such as sensors and light-emitting diodes (LEDs).

Recent collaborative efforts between academic institutions and industry have led to breakthroughs in scaling up the production of (5-Acetylthiophen-3-yl)methyl acetate. These advancements are expected to lower production costs and enhance accessibility for researchers worldwide. Moreover, ongoing investigations into its biodegradation properties aim to ensure that its use aligns with sustainability goals.

In conclusion, (5-Acetylthiophen-3-yl)methyl acetate, with its distinctive chemical structure and versatile properties, continues to be a focal point for scientific exploration. As research progresses, new applications and improved synthetic methodologies are likely to emerge, further solidifying its importance in modern chemistry.

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Price ($):159.0/276.0/419.0